2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methoxyphenyl)amino)acetic acid
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Overview
Description
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methoxyphenyl)amino)acetic acid” is a chemical compound with the CAS Number: 260367-12-2 . It has a molecular weight of 341.36 and a linear formula of C19H19NO5 .
Molecular Structure Analysis
The compound has a molecular formula of C19H19NO5 . The structure is complex, with a fluorene group attached to a methoxy carbonyl group, which is further attached to a methoxyphenyl group via an amino linkage .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Fluorescence Applications
6-Methoxy-4-quinolone (6-MOQ), an oxidation product of 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range, making it a valuable fluorophore for biomedical analysis. Its fluorescence intensity remains stable across varying pH levels, and it demonstrates high stability against light and heat (Hirano et al., 2004).
Synthesis of β-Amino Acids
The compound has been effectively used in the Arndt-Eistert synthesis to create enantiomerically pure N-Fmoc-protected β-amino acids. This method offers a high-yield, two-step process to generate these amino acids (Ellmerer-Müller et al., 1998).
Solid-Phase Peptide Synthesis
This compound is integral in preparing N-Fmoc-protected β2-homoamino acids for solid-phase peptide syntheses. It's particularly useful for creating Fmoc-β2hXaa-OH, a crucial component in the synthesis of β-peptides (Šebesta & Seebach, 2003).
Oligomer Synthesis
N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been synthesized and incorporated into solid-phase synthesis. This has led to efficient oligomer synthesis, showcasing the versatility of the compound in creating complex molecular structures (Gregar & Gervay-Hague, 2004).
Surfactant for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids serve as surfactants for carbon nanotubes, demonstrating the compound's utility in nanotechnology and materials science. These surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
Self-Assembled Structures
Fmoc modified aliphatic amino acids, including this compound, have shown the ability to form self-assembled structures under varying conditions. This opens up possibilities for designing novel self-assembled architectures with controllable functions, potentially impacting material science and nanotechnology (Gour et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-[N-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxyanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-17-8-6-7-16(13-17)25(14-23(26)27)24(28)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIFMYSIOGHMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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